molecular formula C12H24ClNO4 B10814172 Valeryl-L-carnitine-d3 (chloride)

Valeryl-L-carnitine-d3 (chloride)

Cat. No.: B10814172
M. Wt: 284.79 g/mol
InChI Key: REFPVMRTHIMPLJ-XTBBRISTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valeryl-L-carnitine-d3 (chloride) involves the esterification of L-carnitine with valeryl chloride in the presence of a deuterated solvent. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using chromatographic techniques to obtain a high-purity compound .

Industrial Production Methods

Industrial production of valeryl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Valeryl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Valeryl-L-carnitine-d3 (chloride) has several scientific research applications:

Mechanism of Action

Valeryl-L-carnitine-d3 (chloride) exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation. The compound interacts with carnitine acyltransferase enzymes, facilitating the conversion of fatty acids into acylcarnitines, which can then be transported across the mitochondrial membrane. This process is crucial for energy production in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Valeryl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry applications. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of valeryl-L-carnitine in complex biological samples .

Properties

Molecular Formula

C12H24ClNO4

Molecular Weight

284.79 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(5,5,5-trideuteriopentanoyloxy)propyl]-trimethylazanium;chloride

InChI

InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H/t10-;/m1./s1/i1D3;

InChI Key

REFPVMRTHIMPLJ-XTBBRISTSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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